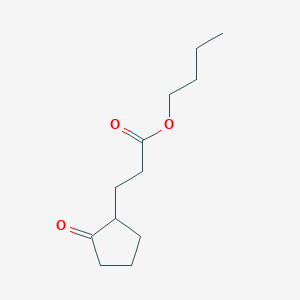

Butyl 3-(2-oxocyclopentyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-(2-oxocyclopentyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-9-15-12(14)8-7-10-5-4-6-11(10)13/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZZOGLFHYDUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Butyl 3 2 Oxocyclopentyl Propanoate

Conventional Approaches to Keto-Ester Synthesis

Conventional methods for synthesizing keto-esters like Butyl 3-(2-oxocyclopentyl)propanoate often rely on well-established organic reactions that build the molecule sequentially. These approaches, while reliable, may involve multiple distinct steps with purification of intermediates.

Multi-step Reaction Sequences for Oxocyclopentyl Propanoates

The construction of oxocyclopentyl propanoates can be approached through multi-step syntheses where the carbon framework is assembled systematically. savemyexams.comlibretexts.org Such a sequence might involve the initial formation of the functionalized cyclopentane (B165970) ring followed by the introduction of the propanoate side chain, or vice versa.

A logical conception of a multi-step synthesis is crucial for efficiently constructing a designated compound from a specified starting material. libretexts.org For instance, one pathway could begin with a pre-existing cyclopentanone (B42830) derivative that is subsequently alkylated with a three-carbon chain, which is then converted to the butyl ester. Alternatively, a linear precursor could be cyclized to form the ring system in a key step. These routes often require careful selection of protecting groups and reaction conditions to ensure the desired regiochemistry and avoid side reactions. libretexts.org

Application of Condensation Reactions

Condensation reactions are fundamental to the formation of β-keto esters. libretexts.orglibretexts.orgjove.com The Claisen condensation, for example, involves the reaction between two ester molecules in the presence of a base to form a β-keto ester. organic-chemistry.org In this reaction, one ester molecule is deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the carbonyl group of a second ester molecule. jove.com To avoid side reactions like transesterification, the alkoxide base used typically matches the alcohol portion of the ester. libretexts.org

An intramolecular version of this reaction, the Dieckmann Condensation, is particularly relevant for creating cyclic keto-esters. This reaction involves the cyclization of a diester to form a five- or six-membered ring, driven by the formation of a stable enolate of the resulting β-keto ester. organic-chemistry.org While not a direct route to this compound which has its side chain at the 3-position, the Dieckmann condensation is a principal method for synthesizing the core 2-oxocyclopentyl ester structure.

| Reaction Name | Description | Key Features |

| Claisen Condensation | A base-promoted reaction between two ester molecules to form a β-keto ester. jove.comorganic-chemistry.org | Intermolecular; requires at least one ester with α-hydrogens; base choice is critical. libretexts.org |

| Dieckmann Condensation | An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organic-chemistry.org | Intramolecular; typically forms 5- or 6-membered rings; a key route to cyclic ketones. |

Michael Addition Reactions in the Formation of 3-(2-oxocyclopentyl)propanoate Esters

The Michael addition is a highly effective and widely used method for forming 3-(2-oxocyclopentyl)propanoate esters. This reaction involves the conjugate addition (or 1,4-addition) of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org In this specific synthesis, the α,β-unsaturated acceptor is 2-cyclopenten-1-one (B42074), and the nucleophile (the Michael donor) is an enolate derived from a propanoate derivative.

The reaction mechanism proceeds in three key steps:

Enolate Formation: A base removes an acidic α-hydrogen from the donor molecule (e.g., a malonic or propanoic ester) to create a stabilized, nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate nucleophile attacks the β-carbon of the 2-cyclopenten-1-one. This is the primary bond-forming step. masterorganicchemistry.com

Protonation: The resulting new enolate is protonated by a proton source to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

A common strategy involves using a soft nucleophile like a malonate ester, such as dimethyl malonate, which readily adds to 2-cyclopenten-1-one. nih.gov The resulting adduct can then be hydrolyzed and decarboxylated to yield the 3-(2-oxocyclopentyl)propanoic acid, which is subsequently esterified to the desired butyl ester. This approach provides a reliable route to the target carbon skeleton. libretexts.orgnih.gov

Advanced and Efficient Synthetic Techniques

To overcome the limitations of conventional multi-step syntheses, such as long reaction times and the need to isolate intermediates, more advanced strategies have been developed. These methods prioritize efficiency, yield, and operational simplicity.

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are conducted in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and resource utilization. A patented one-pot method for preparing 3-(2-oxocyclopentyl)-propionic esters exemplifies this approach. google.com

This strategy involves the reaction of cyclopentanone with morpholine (B109124) to form an enamine in situ. This enamine then acts as the nucleophile in a Michael-type reaction (specifically, a Stork enamine alkylation) with an acrylate (B77674) ester (e.g., butyl acrylate). The entire sequence is performed in a single vessel, simplifying the process and significantly improving the product yield to 90% or greater. google.com This method avoids the separate preparation and purification of the enamine intermediate, making the industrial production simpler and more economical. google.com

| Step | Reactants | Process | Outcome |

| 1 | Cyclopentanone, Morpholine, p-Toluenesulfonic acid | Heating to form an enamine intermediate in situ. | Formation of a nucleophilic enamine. |

| 2 | In situ Enamine, Acrylate Ester | Acrylate is added, followed by a thermal reaction. | Michael-type addition to form the ester. |

| 3 | Hydrolysis (optional) | The resulting ester can be hydrolyzed under basic conditions. | Formation of 3-(2-oxocyclopentyl)propionic acid. |

Continuous Flow Processes in this compound Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and scalability. rsc.org While a specific flow synthesis for this compound is not widely documented, the key reactions involved in its synthesis are well-suited for this technology.

Reactions involving highly reactive species, such as the generation of enolates with strong bases, can be performed more safely and efficiently in flow reactors. rsc.org The superior heat and mass transfer characteristics of microreactors allow for precise temperature control, minimizing side reactions. A hypothetical flow process for this keto-ester could involve pumping a stream of a propanoate ester and a base through a reactor to generate the enolate, which is then merged with a stream of 2-cyclopenten-1-one in a second reactor to perform the Michael addition. mdpi.com This approach allows for rapid optimization, reduced reaction times, and could be integrated into a multi-step, fully automated synthesis platform, making it highly suitable for large-scale, reproducible production. rsc.orgrsc.org

Catalytic Synthetic Routes

Catalytic methods are paramount in the synthesis of this compound, offering pathways that are often more efficient and selective than stoichiometric approaches. These routes primarily involve the use of acid catalysts for esterification or sophisticated transition metal complexes to construct the core structure.

Acid-Catalyzed Esterification and Related Transformations

The most direct and conventional method for the synthesis of this compound is the acid-catalyzed esterification of 3-(2-oxocyclopentyl)propanoic acid with butanol. This reaction, a classic example of Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. units.itnih.govresearchgate.net

The general mechanism involves the activation of the carbonyl group of the carboxylic acid by a proton from the acid catalyst, making it more electrophilic. Butanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins. units.itscispace.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed as it is formed, for instance, by azeotropic distillation with a suitable solvent. nih.gov

A patented method for the preparation of 3-(2-oxocyclopentyl)propionic esters, which can be adapted for the butyl ester, involves the reaction of cyclopentanone and morpholine in the presence of p-toluenesulfonic acid, followed by the addition of an acrylate. researchgate.net While this patent primarily details the synthesis of the parent acid and other esters, the principles of acid catalysis are central to the ester formation step. researchgate.net

Below is a table summarizing typical conditions for acid-catalyzed esterification of carboxylic acids, which are applicable to the synthesis of this compound.

| Catalyst | Alcohol/Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 10:1 | 65 | 3.5 | ~97 | nih.gov |

| p-TsOH | Excess | Reflux | 4-24 | >80 | units.it |

| Dowex H⁺ | Excess | Room Temp - Reflux | 2-72 | 50-90 | rsc.org |

| SO₄²⁻/TiO₂/La³⁺ | 3:1 | Reflux | 1.5 | ~99 | nih.gov |

This data is representative of Fischer esterification reactions and may be adapted for the synthesis of this compound.

Transition Metal Catalysis in Oxocyclopentyl Propanoate Synthesis (e.g., Palladium-catalyzed cyclocarboxylation to form related keto esters)

Transition metal catalysis offers powerful and versatile methods for the construction of complex organic molecules, including β-keto esters. While direct palladium-catalyzed cyclocarboxylation to form this compound is not extensively documented, related palladium-catalyzed reactions provide a conceptual framework for its synthesis.

Palladium-catalyzed reactions are well-established for the synthesis of β-keto esters through various routes, such as the α-arylation of ketones or the reaction of allylic esters. researchgate.netscite.airesearchgate.net For instance, palladium enolates, generated from allylic β-keto carboxylates, can undergo several transformations to form substituted ketones and related structures. researchgate.netresearchgate.net These methodologies highlight the potential of palladium catalysis in manipulating β-keto ester frameworks.

A plausible, albeit not explicitly reported, approach could involve the palladium-catalyzed α-alkylation of cyclopentanone with a suitable propanoate derivative. Palladium-catalyzed α-arylation of cycloalkanones has been demonstrated, suggesting the feasibility of related C-C bond formations. mdpi.com

The following table presents examples of palladium-catalyzed reactions for the synthesis of β-keto esters, illustrating the types of catalysts and conditions that could be adapted for the synthesis of this compound or its precursors.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dbpf)Cl₂ / TBAC | Aryl bromide, Baylis-Hillman adduct | DMF | 100 | 53-99 | scite.ai |

| Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | Cyclic β-ketoester | Toluene | 30 | High | nih.gov |

| PdCl₂(CH₃CN)₂ / SiMe₃Cl | Alkenyl β-keto ester | Not specified | Not specified | Good | researchgate.net |

This data is illustrative of palladium-catalyzed synthesis of related β-keto esters and provides a basis for developing a specific synthesis for this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact through the use of biocatalysis and developing more environmentally benign reaction conditions.

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly well-suited for esterification reactions. organic-chemistry.orgredalyc.org They can catalyze the formation of esters from carboxylic acids and alcohols under mild reaction conditions, often in non-aqueous media to shift the equilibrium towards synthesis. organic-chemistry.org

The enzymatic synthesis of this compound would involve the reaction of 3-(2-oxocyclopentyl)propanoic acid with butanol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), which is widely used for its high efficiency and broad substrate scope. researchgate.netnih.gov This biocatalytic approach avoids the use of harsh acid catalysts and high temperatures, leading to a more sustainable process. organic-chemistry.org

The reaction can be carried out in a solvent-free system or in a green solvent to minimize waste. The enzyme can often be immobilized on a solid support, which allows for easy separation from the reaction mixture and reuse, further enhancing the green credentials of the process. redalyc.org

The table below summarizes typical conditions for lipase-catalyzed esterification, which could be applied to the synthesis of this compound.

| Enzyme | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Lipase from Candida cylindracea | Racemic acid and alcohol | Biphasic system | Not specified | Not specified | High | nih.gov |

| Novozym 435 | Perillyl alcohol, Propionic acid | Cyclohexane | 30 | 24 | ~90 | |

| Lipase from Bacillus amyloliquefaciens | Chloramphenicol, Vinyl propionate (B1217596) | 1,4-Dioxane | 50 | 8 | ~98 | nih.gov |

| Lipase from Candida antarctica | Dihydrocaffeic acid, 1-Butanol | Not specified | Not specified | 72 | ~67 |

This data represents examples of lipase-catalyzed esterifications and can be extrapolated for the synthesis of this compound.

Development of Environmentally Benign Reaction Conditions

Developing environmentally benign reaction conditions is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. This involves several strategies, including the use of greener solvents, reusable catalysts, and energy-efficient processes.

For acid-catalyzed esterification, traditional strong mineral acids can be replaced with solid acid catalysts such as silica-supported boric acid or ion-exchange resins. rsc.org These heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and are generally less corrosive than their homogeneous counterparts. mdpi.com

The choice of solvent is also critical. Acetonitrile has been explored as a greener alternative to chlorinated solvents for Steglich esterification. Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention for their use in esterification reactions. Performing reactions under solvent-free conditions, where one of the reactants acts as the solvent, is an even more environmentally friendly option when feasible.

In the context of biocatalysis, the use of aqueous miniemulsions can enable efficient enzyme-catalyzed esterification in the presence of water, which is the greenest solvent. nih.gov Furthermore, optimizing reaction parameters such as temperature and catalyst loading can lead to more energy-efficient processes with higher yields and reduced waste.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Catalyst/Solvent | Advantages | Reference |

| Reusable Catalyst | Silica-supported boric acid | Recyclable, solvent-free conditions | |

| Green Solvent | Acetonitrile | Less hazardous than chlorinated solvents | |

| Reusable Catalyst | Dowex H⁺ resin | Reusable, mild conditions | rsc.org |

| Green Solvent System | Aqueous miniemulsions | Enables enzymatic reactions in water | nih.gov |

This table provides examples of green chemistry strategies that can be applied to the synthesis of this compound.

Mechanistic Investigations of Butyl 3 2 Oxocyclopentyl Propanoate Transformations

Elucidation of Key Reaction Mechanisms

The reactivity of Butyl 3-(2-oxocyclopentyl)propanoate is primarily dictated by the electrophilic nature of its carbonyl group and the potential for functionalization at the α-carbons.

The most fundamental reaction of the cyclopentanone (B42830) moiety is the nucleophilic addition to the carbonyl group. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for various nucleophiles. libretexts.org The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This step breaks the C=O π bond, and the electrons move to the oxygen atom. This converts the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated by a weak acid (like water or an acid added during workup) to yield a tertiary alcohol as the final product. libretexts.orgyoutube.com

This reaction can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile directly attacks the carbonyl. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. The reversibility of the addition depends on the basicity of the nucleophile; strong bases like Grignard reagents or hydrides lead to irreversible additions, while weaker bases can result in a reversible process. masterorganicchemistry.com

Enamines serve as powerful intermediates for the α-functionalization of ketones like the cyclopentanone ring in this compound. libretexts.org The process, known as the Stork enamine synthesis, involves three main stages: libretexts.orgwikipedia.org

Enamine Formation: The ketone reacts with a secondary amine, such as pyrrolidine (B122466) or morpholine (B109124), typically with acid catalysis, to form an enamine. pearson.comyoutube.com A molecule of water is eliminated in this condensation reaction. The resulting enamine is a neutral, isolable intermediate that is nucleophilic at the α-carbon. libretexts.org

Alkylation or Acylation: The enamine then reacts as a nucleophile with an electrophile. nrochemistry.com This can be an SN2 reaction with a reactive alkyl halide (alkylation) or a nucleophilic acyl substitution with an acyl halide (acylation). libretexts.orgcambridge.org The nucleophilic attack from the α-carbon of the enamine onto the electrophile forms a new carbon-carbon bond and generates an iminium salt intermediate. libretexts.org

Hydrolysis: The iminium salt is subsequently hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone. wikipedia.orgyoutube.com

This method offers a significant advantage over direct enolate alkylation as it operates under milder, neutral conditions and minimizes issues of polyalkylation. libretexts.orgnrochemistry.com For this compound, enamine formation would preferentially occur away from the more sterically hindered C5 position, allowing for selective functionalization at the C2 position.

Beyond ionic pathways, the cyclopentanone ring can undergo transformations through radical mechanisms. A common type of radical reaction involving ketones is the Pinacol (B44631) coupling, which proceeds via single-electron transfer (SET). libretexts.org In a hypothetical Pinacol-type reaction, two molecules of this compound would react with a reducing metal like magnesium or sodium. libretexts.org

The propagation pathway would involve:

Initiation (SET): The metal donates a single electron to the carbonyl group of each ketone molecule, forming two ketyl radical anions. libretexts.org

Propagation (Dimerization): These two radical anions couple to form a new carbon-carbon bond, resulting in a vicinal dialkoxide intermediate. libretexts.org

Termination (Protonation): An acidic workup protonates the two alkoxides to yield the final pinacol product, a 1,2-diol.

Another potential radical pathway involves the formation of an α-keto radical. This could be achieved through the oxidation of an enolate intermediate. nih.gov This electrophilic α-keto radical could then be trapped by a nucleophile to form a new bond at the α-position. Such reactions expand the synthetic utility of the ketone beyond traditional enolate chemistry. nih.gov

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For a nucleophilic addition to this compound, the reaction rate would be determined by several factors, including the concentration of reactants, the intrinsic reactivity of the nucleophile, temperature, and solvent.

The rate law for a simple nucleophilic addition can often be expressed as: Rate = k[Ketone][Nucleophile]

In a study of nucleophilic addition to α,β-unsaturated esters, it was observed that reaction rates increased at higher pH, corresponding to a higher concentration of the more nucleophilic deprotonated species. nih.gov Similarly, the addition of a nucleophile to this compound would be expected to be faster with stronger, less sterically hindered nucleophiles. The progress of the reaction can be monitored by techniques such as UV-Vis or NMR spectroscopy to determine the rate constants.

| Nucleophile | Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) | Relative Rate |

|---|---|---|---|

| Cyanide (CN⁻) | 0.1 | 1.5 x 10⁻³ | 150 |

| Thiophenoxide (PhS⁻) | 0.1 | 8.2 x 10⁻⁴ | 82 |

| Phenoxide (PhO⁻) | 0.1 | 2.5 x 10⁻⁵ | 2.5 |

| Acetate (B1210297) (CH₃COO⁻) | 0.1 | 1.0 x 10⁻⁵ | 1 |

This data is illustrative and based on established principles of nucleophilicity.

Stereochemical Control and Diastereoselectivity in Reactions

The carbonyl carbon of this compound is prochiral. A nucleophilic addition to this carbon creates a new stereocenter, and because there is a pre-existing substituent on the ring, the product will be formed as a pair of diastereomers. libretexts.org

The stereochemical outcome of the reaction is governed by the steric and electronic properties of the existing side chain. The bulky butyl propanoate group at the C3 position creates a sterically hindered environment on one face of the cyclopentanone ring. Consequently, an incoming nucleophile will preferentially attack from the less hindered face (anti- to the side chain). researchgate.netucd.iethieme-connect.dethieme-connect.com This preference leads to the formation of one diastereomer in excess over the other. The degree of diastereoselectivity is influenced by the steric bulk of the nucleophile; larger nucleophiles result in higher diastereomeric ratios. Computational studies have shown that the preferred trajectory for nucleophilic attack on a carbonyl is not perpendicular but occurs at an angle (the Bürgi-Dunitz angle), a factor that is sensitive to steric hindrance. academie-sciences.frresearchgate.net

| Grignard Reagent (R-MgBr) | Steric Bulk of R Group | Diastereomeric Ratio (anti:syn) |

|---|---|---|

| CH₃-MgBr | Low | 75:25 |

| CH₃CH₂-MgBr | Medium | 85:15 |

| (CH₃)₂CH-MgBr | High | 95:5 |

| (CH₃)₃C-MgBr | Very High | >99:1 |

This data is illustrative and based on established principles of stereochemical control.

Derivatives and Analogues of Butyl 3 2 Oxocyclopentyl Propanoate: Synthesis and Chemical Utility

Synthesis of Butyl Propanoic Acid Derivatives with Oxocyclopentyl Moieties

The core structure of Butyl 3-(2-oxocyclopentyl)propanoate can be assembled through various synthetic routes. One notable method involves a one-pot synthesis that simplifies the production of 3-(2-oxocyclopentyl)propionic acid and its esters, including the butyl variant. This process starts with the reaction of cyclopentanone (B42830) and morpholine (B109124), followed by the addition of an acrylate (B77674), such as butyl acrylate, to yield the desired propanoate ester. This approach is advantageous due to its operational simplicity and high product yield, making it suitable for industrial-scale production.

The synthesis can be represented by the following reaction scheme:

Cyclopentanone + Morpholine + Butyl Acrylate → this compound

This method provides a straightforward and efficient pathway to the target molecule and its derivatives, starting from readily available materials.

Formation of Chiral Derivatives and Enantioselective Synthesis

The stereochemistry of the cyclopentanone ring significantly influences the biological activity of its derivatives. Therefore, the development of methods for the enantioselective synthesis of this compound and its analogues is of considerable interest. Chiral cyclopentenones are valuable precursors in the asymmetric synthesis of a wide range of bioactive molecules. nih.gov Various strategies can be employed to introduce chirality into the oxocyclopentyl moiety.

One approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the cyclopentanone precursor to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed. Another powerful strategy is organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective reactions. For example, chiral amines can be used to form chiral enamines from cyclopentanone, which can then undergo asymmetric alkylation to introduce the propanoate side chain with high enantioselectivity.

Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture of this compound or its precursors. Lipases are commonly used enzymes for the kinetic resolution of esters, where one enantiomer is selectively hydrolyzed or transesterified, allowing for the separation of the two enantiomers. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess.

A summary of potential enantioselective strategies is presented in the table below:

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereoselective formation of the desired product. | Effective for controlling stereochemistry; requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Small chiral organic molecules catalyze the reaction, inducing asymmetry in the product. | Metal-free; often operates under mild conditions; high enantioselectivities can be achieved. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | High selectivity; environmentally friendly conditions; applicable to a range of substrates. |

These methods provide access to enantiomerically enriched derivatives of this compound, which are valuable for investigating stereostructure-activity relationships.

Synthesis of Heterocyclic Derivatives Incorporating the Oxocyclopentyl Propanoate Framework

The presence of a ketone functional group in the oxocyclopentyl moiety of this compound makes it a suitable precursor for the synthesis of various heterocyclic derivatives. The carbonyl group can react with a variety of dinucleophiles to form fused or spirocyclic heterocyclic systems.

One common strategy involves the condensation of the ketone with hydrazine (B178648) or its derivatives to form pyrazole-type structures. For instance, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a fused pyrazole (B372694), where the pyrazole ring is annulated to the cyclopentane (B165970) ring. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration. libretexts.org

Similarly, reaction with other 1,2- and 1,3-dinucleophiles can lead to the formation of other five- and six-membered heterocyclic rings. For example, condensation with hydroxylamine (B1172632) could yield an isoxazole (B147169) derivative, while reaction with urea (B33335) or thiourea (B124793) could lead to pyrimidine (B1678525) or thiopyrimidine analogues. These reactions expand the chemical diversity of derivatives that can be accessed from the this compound scaffold.

The general approach for the synthesis of some of these heterocyclic derivatives is outlined below:

| Heterocycle | Reagent | Reaction Conditions |

| Pyrazole | Hydrazine hydrate | Typically heated in a suitable solvent like ethanol. |

| Isoxazole | Hydroxylamine hydrochloride | Often carried out in the presence of a base. |

| Pyrimidine | Urea | Requires acidic or basic catalysis and heating. |

| Pyridazine | Hydrazine hydrate (with a 1,4-dicarbonyl precursor) | Condensation reaction, often with acid or base catalysis. |

These synthetic transformations provide access to a range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Strategies for Functionalization of the Butyl Ester Moiety

The butyl ester group in this compound offers another site for chemical modification. Functionalization of the ester moiety can be achieved through several well-established chemical transformations, allowing for the synthesis of a variety of derivatives with different properties.

Hydrolysis is a fundamental reaction of esters, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-oxocyclopentyl)propanoic acid. libretexts.org Acid-catalyzed hydrolysis is a reversible process, while saponification, or base-catalyzed hydrolysis, is irreversible and goes to completion. libretexts.org The resulting carboxylic acid can then be converted into other functional groups, such as acid chlorides, amides, or other esters.

Transesterification is another important reaction of the butyl ester group, where the butoxy group is exchanged with another alkoxy group. This reaction is typically catalyzed by an acid or a base and is driven to completion by using an excess of the new alcohol or by removing the butanol byproduct. This allows for the synthesis of a library of different ester derivatives with varying chain lengths and functionalities in the alcohol portion.

Reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, 3-(2-oxocyclopentyl)propan-1-ol. This diol can serve as a precursor for further synthetic modifications.

Conversion to Amides can be accomplished by reacting the ester with an amine, often at elevated temperatures or with the use of a catalyst. This reaction, known as aminolysis, provides access to a wide range of amide derivatives.

A summary of these functionalization strategies is provided in the following table:

| Reaction | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 3-(2-oxocyclopentyl)propanoic acid |

| Transesterification | R'OH, acid or base catalyst | R' 3-(2-oxocyclopentyl)propanoate |

| Reduction | LiAlH₄, then H₂O | 3-(2-oxocyclopentyl)propan-1-ol |

| Aminolysis | R'₂NH | N,N-dialkyl-3-(2-oxocyclopentyl)propanamide |

These transformations of the butyl ester moiety significantly increase the synthetic utility of this compound, enabling the creation of a diverse array of derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Butyl 3-(2-oxocyclopentyl)propanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The protons of the butyl ester group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the ester oxygen (OCH₂). The protons on the cyclopentanone (B42830) ring and the propanoate chain would show complex multiplets due to their diastereotopic nature and spin-spin coupling.

Predicted ¹H NMR Data for the Butyl Ester Moiety (based on Butyl Propionate)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet |

| -CH₂-CH₂-CH₂ -CH₃ | ~1.4 | Sextet |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.6 | Quintet |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~4.0 | Triplet |

This table is based on predicted data for butyl propionate (B1217596) and serves as an estimation for the butyl moiety in this compound. hmdb.ca

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbons of the ketone and the ester functional groups are expected to resonate at the downfield end of the spectrum (typically 170-220 ppm). libretexts.orgdocbrown.info The carbons of the butyl chain and the cyclopentanone ring will appear at higher field strengths. Analysis of data for analogous compounds like Methyl 3-(2-oxocyclopentyl)propanoate and general chemical shift tables can provide an estimation of the expected peak positions. nih.govlibretexts.org

Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Ester Carbonyl (C=O) | 170 - 185 |

| Ketone Carbonyl (C=O) | 205 - 220 |

| Cyclopentanone Ring Carbons | 20 - 50 |

| Propanoate Chain Carbons | 25 - 40 |

| Butyl Chain Carbons | 10 - 70 |

This table provides generalized chemical shift ranges based on known values for similar functional groups. libretexts.org

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in providing a more detailed structural and stereochemical analysis of this compound. These techniques can establish connectivity between protons and carbons, identify long-range couplings, and probe the spatial proximity of atoms, which is crucial for determining the relative stereochemistry of the chiral center on the cyclopentanone ring and for studying the conformational preferences of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester groups.

The C=O stretch of the cyclopentanone is typically observed in the range of 1740-1750 cm⁻¹. The C=O stretch of the saturated ester group is expected around 1735-1750 cm⁻¹. docbrown.info Additionally, the spectrum would show C-O stretching vibrations for the ester group in the 1000-1300 cm⁻¹ region and C-H stretching vibrations for the aliphatic parts of the molecule just below 3000 cm⁻¹. docbrown.infonist.govchemicalbook.comchemicalbook.comnist.gov

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Ketone C=O Stretch | ~1745 |

| Ester C=O Stretch | ~1740 |

| C-O Stretch | 1000 - 1300 |

| sp³ C-H Stretch | 2850 - 3000 |

This table is based on typical IR absorption frequencies for ketones and esters. docbrown.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum would likely show the molecular ion peak [M]⁺, along with characteristic fragment ions resulting from the cleavage of the ester and the cyclopentanone ring. For the analogous Methyl 3-(2-oxocyclopentyl)propanoate, prominent fragments are observed in its GC-MS data, which can be used to predict the fragmentation of the butyl ester. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile compounds. researchgate.netscielo.br The analysis of β-keto esters by GC can sometimes be complicated by keto-enol tautomerism, which may lead to peak broadening or the appearance of multiple peaks for a single compound. researchgate.net

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis and purification of this compound. nih.gov Similar to GC, the presence of keto-enol tautomers can affect the peak shape in reverse-phase HPLC. chromforum.orgrsc.orgchromforum.org Method development, including adjusting the mobile phase composition, pH, and temperature, can be employed to achieve optimal separation and peak shape. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method separates the compound from any impurities based on its boiling point and polarity, followed by mass analysis to confirm its molecular weight and fragmentation pattern, which is unique to its structure.

In a typical GC-MS analysis, the compound would be injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or a medium-polarity DB-17ms). The retention time of the compound is a key identifier. Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides the molecular ion peak (M+) and a series of fragment ions that are characteristic of the molecule's structure.

Table 1: Predicted GC-MS Parameters for this compound

| Parameter | Predicted Value/Condition |

| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 212 |

| Key Fragment Ions | Expected fragments corresponding to the loss of the butoxy group, cleavage of the propanoate chain, and fragmentation of the cyclopentanone ring. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an essential and rapid technique for monitoring reaction progress, assessing purity, and determining the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.

The choice of the mobile phase is critical and is determined by the polarity of the compound. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of conditions. Visualization of the spot can be achieved under UV light if the compound is UV-active, or by using a staining agent such as potassium permanganate (B83412) or iodine vapor.

Table 2: Typical TLC Conditions for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Expected Rf Value | Dependent on the exact mobile phase composition, but expected to be in the range of 0.4-0.6 in the suggested system. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of an oil like this compound for X-ray crystallography can be challenging, derivatization is a common strategy to produce a crystalline solid. For instance, conversion of the ketone to a crystalline derivative such as a 2,4-dinitrophenylhydrazone or a semicarbazone can facilitate X-ray diffraction analysis.

This powerful technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, offering unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. The resulting crystallographic data would provide invaluable insight into the solid-state conformation of the molecule.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C=O, C-O, C-C bond distances |

| Key Bond Angles | Angles defining the geometry of the cyclopentanone ring and the propanoate chain |

Theoretical and Computational Chemistry Studies on Butyl 3 2 Oxocyclopentyl Propanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure of a molecule, which in turn dictates its reactivity. Methods like Density Functional Theory (DFT) are commonly employed to determine optimized geometries, electronic energies, and molecular orbitals.

For the Butyl 3-(2-oxocyclopentyl)propanoate molecule, the electronic environment is influenced by the electron-withdrawing nature of the carbonyl group in the cyclopentanone (B42830) ring and the ester functionality. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). In molecules containing carbonyl groups, the LUMO is often centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The HOMO may be located on the oxygen atoms or other parts of the molecule with higher electron density.

Studies on similar ketones and esters have utilized quantum chemical calculations to predict reactivity. For instance, computational analyses of cyclopentanone derivatives have shown that substitution on the ring can significantly alter the energies of the HOMO and LUMO, thereby influencing the molecule's reactivity towards radicals and other reagents. nih.govacs.org The calculated HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability of a molecule; a smaller gap generally implies higher reactivity.

Table 1: Representative Calculated Electronic Properties for Structurally Similar Compounds (Note: These are illustrative values for analogous compounds and not specific to this compound)

| Compound Class | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Cyclopentanone | DFT/B3LYP | -6.8 | 1.5 | 8.3 |

| Methyl Propanoate | DFT/B3LYP | -7.2 | 1.1 | 8.3 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, several reaction types could be computationally investigated, including reactions at the carbonyl group, enolate formation, and ester hydrolysis.

For example, in the context of atmospheric or combustion chemistry, the reaction of hydroxyl (OH) radicals with cyclic ketones like cyclopentanone has been studied computationally. nih.gov These studies reveal that the reaction can proceed via two main pathways: hydrogen abstraction from the ring or OH addition to the carbonyl carbon. nih.govacs.org Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barriers for each pathway, thereby predicting the dominant mechanism under different conditions. Similar mechanistic insights could be derived for this compound.

A low-temperature oxidation mechanism for cyclopentanone has been explored using electronic structure and pressure-dependent kinetic calculations, identifying key reaction pathways and intermediates. acs.org The geometries of reactants, products, and transition states are typically optimized using methods like B3LYP, and higher-level calculations can be used to refine the energies. acs.org

Table 2: Illustrative Calculated Activation Energies for Reactions of a Generic Cyclopentanone Derivative

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydrogen Abstraction by OH radical | CCSD(T)//M06-2X | 5-10 |

| OH Addition to Carbonyl Carbon | CCSD(T)//M06-2X | 2-5 |

Conformational Analysis and Isomerism via Computational Methods

The three-dimensional structure and conformational flexibility of this compound are critical to its physical and chemical properties. The molecule possesses several rotatable bonds, including those in the butyl chain and the bond connecting the propanoate side chain to the cyclopentanone ring, leading to a complex potential energy surface with multiple local energy minima corresponding to different conformers.

Computational methods, ranging from semi-empirical to high-level ab initio calculations, can be used to perform a systematic conformational analysis. researchgate.net These studies help identify the most stable conformers and the energy barriers between them. For the cyclopentanone ring, a puckered envelope or twist conformation is expected to be more stable than a planar structure. The orientation of the propanoate side chain relative to the ring will be governed by steric and electronic interactions.

Molecular Simulations for Understanding Chemical Behavior (e.g., reaction dynamics)

While quantum chemical calculations provide insights into static molecular properties and reaction pathways, molecular simulations, such as molecular dynamics (MD), can be used to study the dynamic behavior of molecules over time. MD simulations could be employed to understand the solvation of this compound in different solvents, its diffusion properties, and its behavior at interfaces.

In the context of reaction dynamics, molecular simulations can provide a more detailed picture of how reactants approach each other, how transition states are formed and traversed, and how products are formed and separate. Although specific MD studies on the reaction dynamics of this compound are not available, the methodologies have been applied to similar organic reactions. For instance, simulations of pyrolysis have been used to develop detailed kinetic models for the decomposition of related molecules like cyclopentanone. researchgate.net These models often incorporate data from quantum calculations to describe the potential energy surfaces of the reactions. researchgate.net

Applications in Complex Organic Synthesis As a Building Block

Precursor to Cyclic Amino Acids and Related Structures

The scaffold of Butyl 3-(2-oxocyclopentyl)propanoate is well-suited for conversion into cyclic amino acids, which are important components of peptidomimetics and other biologically active compounds. The synthesis of such structures from the title compound can be achieved through established chemical transformations.

One potential pathway involves the conversion of the ketone group into an amino group. This can be accomplished through reductive amination, where the ketone reacts with an ammonia (B1221849) source in the presence of a reducing agent to form an amino-cyclopentane ring. Subsequent intramolecular cyclization, potentially after modification of the butyl ester side chain, could lead to the formation of bicyclic lactams, which are core structures of various cyclic amino acid derivatives.

Alternatively, functionalization can occur at the carbon atom alpha to the ketone. The existence of related compounds like methyl 2-(acetylamino)-3-(2-oxocyclopentyl)propanoate demonstrates that an amino group or its protected equivalent can be introduced on the propanoate side chain. chemsynthesis.comnih.gov This intermediate, featuring both a ketone and an amino acid-like structure, could then undergo intramolecular reactions, such as an aldol (B89426) condensation followed by reductive amination, to forge the final cyclic amino acid framework. General methods for synthesizing amino acid derivatives from cyclic ketones often involve ring-opening reactions, which further highlights the versatility of this class of starting materials. researchgate.net

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The utility of 3-(2-oxocyclopentyl)propanoate esters is explicitly highlighted by their role as key intermediates in the synthesis of pharmacologically active compounds. A prominent example is their use in preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives. google.com These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

The parent compound, 3-(2-oxocyclopentyl)propanoic acid, obtained by the simple hydrolysis of its ester, is cited as a crucial intermediate for PDE9A conditioning agents, specifically 1-heterocyclic radical-1, 5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones. google.com The synthesis typically involves the condensation of the β-keto ester moiety with a hydrazine (B178648) derivative. This reaction forms the pyrazole (B372694) ring, which is fused to the cyclopentane (B165970) ring. Subsequent chemical steps are then used to construct the pyrimidine (B1678525) portion of the scaffold, leading to the final heterocycle.

The pyrazolo[3,4-d]pyrimidine core is a well-recognized "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets. nih.govresearchgate.net Derivatives of this structure have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors for anticancer therapy. chapman.edunih.govrsc.org

| Target Scaffold | Synthetic Origin | Therapeutic Relevance |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Condensation of the keto-ester with hydrazines google.com | PDE9A conditioning agents, Kinase inhibitors google.comresearchgate.net |

| Fused Heterocycles | Intramolecular cyclization strategies | Anticancer, Anti-inflammatory agents nih.govnih.gov |

Role in the Construction of Bridged Bicyclic Ketones

The carbon framework of this compound is amenable to transformations that can generate more complex polycyclic systems, such as bridged bicyclic ketones. Although direct examples starting from this specific butyl ester are not prevalent in the literature, the reaction principles are well-established in organic synthesis.

The construction of a second ring to form a bicyclic system can be achieved through intramolecular cyclization. For instance, an intramolecular aldol condensation could be envisioned. Under basic or acidic conditions, an enolate could be formed at the carbon alpha to the ester or ketone, which could then attack the other carbonyl group. Depending on the reaction conditions and the specific enolate formed, this could lead to the formation of a fused or bridged bicyclic system. Such strategies are conceptually similar to well-known annulation reactions, like the Robinson annulation, which are staples for constructing six-membered rings onto existing ketones. nih.gov Bicyclic ketones themselves are valuable intermediates and starting materials for synthesizing a variety of complex molecules and aromatic systems. rsc.orgresearchgate.net

Other Synthetic Transformations in Multi-Step Preparations

Beyond the specific applications mentioned above, the dual functionality of this compound makes it a versatile platform for a variety of other synthetic transformations in the context of multi-step preparations.

Table of Potential Transformations:

| Functional Group | Reaction Type | Product Type | Potential Use |

|---|---|---|---|

| Ketone | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Intermediate for elimination or substitution reactions |

| Ketone | Wittig Reaction | Alkene | Carbon chain extension and functionalization |

| Ketone | Grignard Reaction | Tertiary Alcohol | Introduction of alkyl/aryl groups |

| Ester | Reduction (e.g., with LiAlH₄) | Primary Alcohol | Conversion to other functional groups (e.g., halides, ethers) |

| Ester | Hydrolysis | Carboxylic Acid | Intermediate for amides, acid chlorides, or other esters google.com |

| Ester | Saponification | Carboxylate Salt | Used in subsequent coupling reactions |

These transformations allow chemists to selectively modify one part of the molecule while leaving the other intact for later steps, or to use both groups in a coordinated fashion to build complex molecular architectures. This flexibility solidifies the role of this compound as a valuable and adaptable building block in modern organic synthesis.

Future Research Directions and Emerging Trends in Butyl 3 2 Oxocyclopentyl Propanoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis for compounds like Butyl 3-(2-oxocyclopentyl)propanoate lies in the development of methodologies that are not only efficient but also environmentally benign. A significant trend is the move towards "green chemistry," which emphasizes the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

Key research areas include:

Catalytic Routes from Biomass: Investigating the synthesis of cyclopentanone (B42830) derivatives from renewable resources like furfural, which can be derived from biomass. mdpi.com This involves multi-step tandem reactions, including hydrogenation and rearrangement, often requiring innovative catalytic systems. mdpi.com

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the desired product. A patent describes a one-pot method to prepare 3-(2-oxocyclopentyl)-propionic acid and its esters, which simplifies the process and can improve yields significantly. google.com

Environmentally Friendly Catalysts: The use of solid acid catalysts, such as rare earth solid superacids, presents a greener alternative to traditional homogeneous catalysts like sulfuric acid for esterification processes. epa.govjchr.org These catalysts are often reusable, reducing waste and cost. researchgate.net For instance, novel aluminophosphate molecular sieves have been shown to be effective and reusable catalysts for the synthesis of butyl propionate (B1217596). researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Biomass Conversion | Utilizes renewable feedstocks like furfural. | Reduces reliance on fossil fuels, enhances sustainability. |

| One-Pot Synthesis | Combines multiple reaction steps in a single reactor. | Simplifies procedures, improves efficiency and yield. google.com |

| Green Catalysis | Employs reusable and non-toxic catalysts. | Minimizes environmental impact, lowers operational costs. epa.govresearchgate.net |

Exploration of Highly Stereoselective Transformations

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological effect of each enantiomer can differ dramatically. Therefore, controlling the three-dimensional arrangement of atoms (stereochemistry) during the synthesis of this compound derivatives is of paramount importance.

Future research will likely focus on:

Asymmetric Catalysis: The development of chiral catalysts that can selectively produce one enantiomer over the other. This includes the use of chiral ligands, such as BINOL derivatives, in metal-catalyzed reactions to achieve high enantioselectivity. mdpi.com

Chiral Auxiliaries: Employing chiral molecules that temporarily attach to the substrate to direct the stereochemical outcome of a reaction. For example, chiral oxazolidinones have been used for the diastereoselective alkylation in the synthesis of 2-substituted-3-aminocarbonyl propionic acid. nih.gov

Enantiodivergent Synthesis: Creating synthetic routes that can produce either enantiomer of a target molecule from a single, readily available chiral starting material. researchgate.net This provides flexibility and access to a wider range of stereoisomers for biological evaluation.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, scalability, and efficiency. d-nb.info The integration of flow chemistry with automated platforms is set to revolutionize the synthesis and screening of compounds like this compound.

Emerging trends in this area include:

Microreactor Technology: Using microreactors to achieve precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. rsc.org Flow microreactors have been shown to enable a more efficient and sustainable synthesis of tertiary butyl esters compared to batch processes. rsc.org

Automated Reaction Optimization: Combining flow reactors with machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for the synthesis of this compound derivatives. vapourtec.com

Integrated Synthesis and Purification: Developing continuous flow systems that couple the chemical reaction with in-line purification steps, streamlining the entire manufacturing process and reducing manual handling. d-nb.info

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging to scale up. | More straightforward scalability. |

| Safety | Higher risk due to large volumes of reagents. | Improved safety with smaller reaction volumes at any given time. d-nb.info |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and mixing. vapourtec.com |

| Efficiency | Can be time-consuming with multiple steps. | Faster reaction times and potential for automation. d-nb.info |

Discovery of New Catalytic Systems for Specific Transformations

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems will be crucial for unlocking new transformations for this compound. The cyclopentanone core is a versatile building block, and new catalysts can enable more efficient and selective modifications. digitellinc.comnih.gov

Future research will be directed towards:

Dual Lewis Acidic Cooperative Catalysis: Exploring catalytic systems where two Lewis acids work in concert to activate substrates and promote reactions, such as in the synthesis of enantioenriched cyclopentanones from cyclopropanes and ketenes. digitellinc.com

Photoredox Catalysis: Utilizing visible light and a photocatalyst to drive chemical reactions under mild conditions, offering a green alternative to traditional methods that often require high temperatures.

N-Heterocyclic Carbene (NHC) Catalysis: Investigating the use of NHCs as versatile organocatalysts for a range of transformations, including multicomponent reactions to synthesize highly substituted cyclopentanone derivatives. rsc.org

Metal-Catalyzed C-C Bond Activation: Developing catalysts, for example based on rhodium, that can selectively cleave and form carbon-carbon bonds within the cyclopentanone ring, allowing for novel molecular rearrangements and the synthesis of complex structures. nih.gov

Computational Design for Targeted Synthesis and Novel Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Theoretical studies can provide deep insights into reaction mechanisms and predict the properties of molecules before they are synthesized in the lab, saving time and resources.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: Using DFT to investigate the electronic structure and reactivity of this compound and its derivatives. nih.gov This can help in understanding reaction pathways and designing more efficient synthetic routes.

Catalyst Design: Computationally screening potential catalysts to identify candidates with high activity and selectivity for specific transformations. This can accelerate the discovery of new catalytic systems.

Reaction Prediction: Developing predictive models that can forecast the outcome of unknown reactions, guiding experimental efforts towards the most promising synthetic strategies.

Kinetic Modeling: Using theoretical calculations to determine reaction rate constants and understand the factors that control the speed of chemical transformations, as has been done for reactions involving similar functional groups. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.